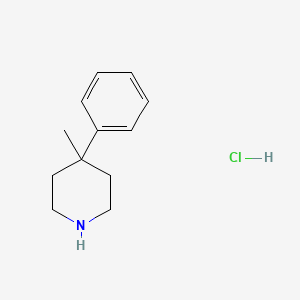

4-Methyl-4-phenylpiperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGHKBZVNSTOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232851 | |

| Record name | 4-Methyl-4-phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83949-37-5 | |

| Record name | Piperidine, 4-methyl-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83949-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-phenylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-4-phenylpiperidine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Methyl-4-phenylpiperidine Hydrochloride

This guide provides a detailed examination of the probable mechanism of action for this compound. As a member of the 4-phenylpiperidine class, its pharmacological profile is understood through the extensive research conducted on its structural analogues. This document synthesizes established principles of medicinal chemistry and pharmacology to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The 4-Phenylpiperidine Privileged Scaffold

The 4-phenylpiperidine moiety is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of central nervous system (CNS) targets.[1] Compounds built on this framework are among the most significant pharmaceuticals, including potent opioid analgesics like pethidine and fentanyl, as well as antipsychotics and other neuroactive agents.[1][2][3] this compound belongs to this distinguished class. Its hydrochloride salt form is utilized to enhance stability and aqueous solubility, facilitating its application in research and pharmaceutical development.[1] The pharmacological actions of this compound are primarily dictated by the core 4-phenylpiperidine structure, which serves as a well-established pharmacophore for opioid receptors.[1][2]

Primary Mechanism of Action: µ-Opioid Receptor Agonism

The principal mechanism of action for the majority of 4-phenylpiperidine derivatives is centered on their interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] This interaction is the foundation for the potent analgesic properties observed in many of its analogues.[4][5]

Molecular Interaction and Receptor Activation

Derivatives of 4-phenylpiperidine act as agonists at the µ-opioid receptor.[1] The binding of the ligand to the receptor is believed to occur within a pocket formed by the transmembrane helices.[6] Key interactions typically involve an ionic bond between the protonated nitrogen of the piperidine ring and a conserved aspartate residue (Asp147) in the receptor, along with hydrophobic interactions involving the phenyl group.[6]

Upon binding, the agonist induces a conformational change in the receptor, which facilitates the activation of its associated intracellular inhibitory G-proteins (Gi/o).[1] This activation initiates a cascade of downstream signaling events that ultimately produce the compound's analgesic and other CNS effects.

Downstream Signaling Pathway

The activation of the Gi/o protein by an agonist-bound µ-opioid receptor leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors.

-

Modulation of Ion Channels: The Gβγ subunit complex dissociates and directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as substance P and glutamate from nociceptive nerve terminals, resulting in analgesia.

Potential Secondary Mechanisms of Action

While the primary target is likely the µ-opioid receptor, the 4-phenylpiperidine scaffold can interact with other CNS targets. The specific nature and affinity for these secondary targets are highly dependent on the substitution patterns on the piperidine and phenyl rings.

-

Dopamine and Serotonin Transporters: Certain analogues, such as N-methyl-4-phenylpiperidine, have been shown to inhibit the reuptake of dopamine and serotonin, which may contribute to stimulant or psychostimulant effects.[7]

-

Dopamine D2 Receptors: Modifications to the 4-phenylpiperidine structure have generated compounds that act as dopamine D2 receptor antagonists or functional "dopaminergic stabilizers," which are explored for antipsychotic properties or in the treatment of movement disorders.[8]

-

Sigma (σ) Receptors: The 4-phenylpiperidine moiety is also a recognized pharmacophore for sigma receptors, which may modulate the activity of other neurotransmitter systems.[9]

Direct experimental validation is required to determine if this compound has significant affinity for these or other secondary targets.

Experimental Methodologies for Mechanistic Elucidation

A multi-step experimental approach is essential to definitively characterize the mechanism of action for a novel compound like this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 4. The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. N-Methyl-4-phenylpiperidine | 774-52-7 | IM57897 [biosynth.com]

- 8. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Pharmacological profile of 4-Methyl-4-phenylpiperidine HCl

An In-Depth Technical Guide to the Pharmacological Profile of 4-Methyl-4-phenylpiperidine HCl

Executive Summary

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a wide array of centrally active therapeutic agents, most notably opioids and neuroleptics.[1][2] This technical guide provides a comprehensive pharmacological profile of 4-Methyl-4-phenylpiperidine HCl, a specific derivative within this important class. By leveraging structure-activity relationship (SAR) data from closely related analogs, this document elucidates the compound's predicted mechanisms of action, pharmacokinetic and pharmacodynamic properties, and toxicological considerations. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols to facilitate further investigation into this and similar molecules. We will explore its likely interactions with opioid, dopaminergic, and sigma receptors, providing the causal insights behind experimental designs for its characterization.

Introduction and Chemical Profile

The 4-Phenylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The 4-phenylpiperidine moiety is considered a "privileged structure" because it can bind to a variety of distinct biological targets with high affinity. This versatility has led to the development of drugs spanning multiple therapeutic classes, from the potent analgesic pethidine (meperidine) to the antipsychotic haloperidol.[1][3] The core structure consists of a phenyl group directly attached to the 4-position of a piperidine ring.[2] Substitutions on the piperidine nitrogen, the phenyl ring, or the piperidine ring itself can drastically alter the compound's pharmacological profile, shifting its primary activity between opioid, dopamine, serotonin, or sigma receptors.[4][5][6]

Chemical Identity of 4-Methyl-4-phenylpiperidine HCl

For the purpose of this guide, 4-Methyl-4-phenylpiperidine HCl refers to a molecule where a methyl group and a phenyl group are both attached to the same carbon atom at the 4-position of the piperidine ring. This specific substitution pattern is critical for its predicted activity. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, which is a common practice in pharmaceutical development for facilitating handling and formulation.[7]

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to designing experiments and predicting its biological fate. The table below summarizes the key properties for a closely related analog, 4-(4-Methylphenyl)-4-phenylpiperidine HCl, to provide a relevant baseline.

| Property | Value | Source |

| CAS Number | 851585-66-5 | [8] |

| Molecular Formula | C₁₈H₂₁N·HCl | [8] |

| Molecular Weight | 287.83 g/mol | [8][9] |

| Form | Solid | [9] |

| Storage Conditions | 0-8°C | [8] |

| SMILES | CC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.[H]Cl | [9] |

Core Pharmacodynamics and Mechanism of Action

The pharmacological activity of 4-Methyl-4-phenylpiperidine HCl is predicted to be complex, with potential interactions across multiple receptor systems. Its profile is likely dominated by its affinity for opioid and monoaminergic systems.

Predicted Primary Targets: A Multi-Receptor Profile

Based on extensive research into the 4-phenylpiperidine class, the primary molecular targets for this compound are anticipated to be:

-

μ-Opioid Receptor (MOR): The 4-phenylpiperidine scaffold is the classic foundation for meperidine-class opioids.[2][10] Agonism at this receptor is the primary mechanism for potent analgesia.

-

Dopamine D2 Receptor: Many 4-phenylpiperidine derivatives exhibit affinity for D2 receptors, acting as antagonists or partial agonists. This interaction is central to the activity of antipsychotic drugs.[4]

-

Sigma (σ) Receptors: A growing body of evidence shows that 4-phenylpiperidine derivatives can be potent ligands for σ₁ and σ₂ receptors, which are implicated in neuroprotection, mood regulation, and pain.[5][11]

-

Monoamine Transporters: Inhibition of dopamine and serotonin reuptake is another known activity of some compounds in this class, contributing to stimulant or antidepressant effects.[12]

Opioidergic Activity

The substitution pattern of 4-Methyl-4-phenylpiperidine is analogous to that of prodine and pethidine, suggesting a strong potential for μ-opioid receptor agonism.[1] The interaction of an agonist with the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Causality in Signaling: The binding of the ligand induces a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Simultaneously, the G-protein's βγ-subunits modulate ion channels, leading to an influx of K⁺ (hyperpolarization) and inhibition of Ca²⁺ influx. This combined action reduces neuronal excitability, thereby blocking pain signal transmission.

Caption: Hypothetical μ-opioid receptor signaling cascade.

Dopaminergic and Monoaminergic Modulation

While opioid activity is probable, interaction with the dopaminergic system cannot be discounted. Research on related compounds has shown that functional D2 antagonists can be derived from this scaffold.[4] Furthermore, some analogs are known to inhibit dopamine and serotonin uptake, which could produce psychostimulant effects.[12] The clinical implication is a complex pharmacological profile that could blend analgesia with mood alteration or motor effects.

Pharmacokinetic Profile

Predicted ADME Profile

-

Absorption: As a small, lipophilic molecule, 4-Methyl-4-phenylpiperidine is likely to be well-absorbed orally and rapidly cross the blood-brain barrier.

-

Distribution: High lipid solubility suggests extensive distribution into tissues, particularly the central nervous system.[10]

-

Metabolism: Metabolism is expected to occur primarily in the liver. Key metabolic pathways for phenylpiperidines include N-dealkylation, aromatic hydroxylation, and ester hydrolysis (if an ester group is present). A critical consideration is its potential to be a substrate for monoamine oxidase (MAO).[6]

-

Excretion: Metabolites are typically excreted renally.

The Neurotoxic Potential: An Analogy to MPTP

A significant concern for any 4-phenylpiperidine derivative is the potential for neurotoxicity, exemplified by the infamous compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is metabolized by MAO-B in the brain to the toxic cation MPP+, which selectively destroys dopaminergic neurons in the substantia nigra, causing irreversible parkinsonian symptoms.[6] Any research program involving a novel 4-phenylpiperidine must rigorously evaluate its potential as an MAO substrate and its subsequent neurotoxic liability.[6]

Key Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile, a series of well-controlled in vitro and in vivo experiments are necessary.

Workflow for Receptor Affinity Profiling

The first step in characterizing any new compound is to determine its binding affinity (Ki) and selectivity for a panel of relevant biological targets.

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Trustworthiness through Controls: This protocol is self-validating through the inclusion of controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and a reference compound to ensure assay performance.

-

Objective: To determine the binding affinity (Ki) of 4-Methyl-4-phenylpiperidine HCl for the human μ-opioid receptor.

-

Materials:

-

Membrane preparations from CHO cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

-

Test Compound: 4-Methyl-4-phenylpiperidine HCl, serially diluted.

-

Reference Compound: Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, filter mats, scintillation fluid.

-

-

Methodology:

-

Add 25 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or serially diluted test compound to designated wells.

-

Add 25 µL of [³H]-DAMGO (at a final concentration near its Kd).

-

Initiate the reaction by adding 200 µL of the membrane preparation.

-

Incubate for 60 minutes at 25°C.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Murine Hot Plate Test for Analgesia

Expertise in Experimental Design: This in vivo assay is a standard model for assessing centrally-mediated analgesia. The choice of a 52°C plate temperature is critical; it is noxious enough to elicit a response but not hot enough to cause tissue damage within the test timeframe.

-

Objective: To evaluate the analgesic efficacy of 4-Methyl-4-phenylpiperidine HCl.

-

Animals: Male C57BL/6 mice (20-25g).

-

Apparatus: Hot plate analgesia meter, maintained at 52 ± 0.5°C.

-

Methodology:

-

Acclimatize mice to the testing room for at least 1 hour.

-

Determine a baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) must be used to prevent injury.

-

Administer the test compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle control, or positive control (e.g., morphine, 10 mg/kg) to different groups of mice.

-

Measure the response latency at set time points post-administration (e.g., 30, 60, 90, 120 minutes).

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Analyze the data using a two-way ANOVA with post-hoc tests to determine statistical significance between treatment groups.

-

Toxicological Considerations

Given its structural class, a thorough toxicological evaluation is paramount.

-

Acute Toxicity: Initial studies should determine the LD₅₀ and observe for signs of opioid overdose, such as respiratory depression, which is the primary cause of fatality for μ-opioid agonists.

-

Neurotoxicity: As discussed, the potential for MAO-dependent conversion to a neurotoxin must be assessed. This can be done in vitro using liver or brain microsomes and in vivo by examining dopaminergic neuron integrity in chronic dosing studies.[6]

-

Hazard Classification: Based on related compounds, it should be handled as an acute oral toxin.[9] Standard laboratory personal protective equipment should be used.

Conclusion and Future Directions

4-Methyl-4-phenylpiperidine HCl is a compound of significant scientific interest due to its position within a pharmacologically privileged class. The available evidence from related structures strongly suggests a multi-target profile with probable high affinity for the μ-opioid receptor, and potential interactions with dopaminergic and sigma systems. This profile suggests it could be a potent analgesic, but its clinical utility will be dictated by its selectivity and safety profile.

Future research must focus on empirical validation of these predictions. A comprehensive receptor screening panel is the logical first step, followed by functional assays to determine agonist/antagonist activity. Crucially, a rigorous neurotoxicity assessment is non-negotiable to ensure the compound does not share the dangerous liabilities of MPTP. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation.

References

- Pontoriero, G., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Journal of Medicinal Chemistry, 53(6), 2510-20. [Link]

- Borg, S., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-7. [Link]

- Yıldırım, I., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488-97. [Link]

- Wikipedia. (2023). Phenylpiperidine.

- ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.

- Alla, V. R., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Journal of Neurosurgical Anesthesiology, 15(1), 46-54. [Link]

- PubChem. (n.d.). Methyl 4-phenylpiperidine-4-carboxylate hydrochloride.

- Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References.

- Medvedev, A. E., et al. (1997). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 43(4), 309-14. [Link]

- Wikipedia. (2024). Fentanyl.

- Wikipedia. (2023). 4-Phenylpiperidine.

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 10. Fentanyl - Wikipedia [en.wikipedia.org]

- 11. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Methyl-4-phenylpiperidine | 774-52-7 | IM57897 [biosynth.com]

The Enduring Scaffold: A Technical Guide to the Biological Activity of 4-Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by 4-phenylpiperidine derivatives. We will delve into their significant roles as modulators of the central nervous system, with a particular focus on their interactions with opioid receptors, dopamine transporters, and sigma receptors. This guide will elucidate the intricate structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. Through a synthesis of technical accuracy and practical insights, this document aims to equip researchers and drug development professionals with the critical knowledge required to navigate the complexities of 4-phenylpiperidine-based drug discovery.

The 4-Phenylpiperidine Core: A Privileged Structure in Neuropharmacology

The simple yet elegant fusion of a phenyl group to a piperidine ring at the 4-position has given rise to a class of compounds with profound effects on the central nervous system (CNS). This "privileged scaffold" has been a fertile ground for the development of therapeutics targeting a wide array of neurological and psychiatric disorders. The conformational flexibility of the piperidine ring, coupled with the diverse substitution patterns possible on both the phenyl and piperidine moieties, allows for the fine-tuning of pharmacological activity, leading to compounds with high affinity and selectivity for various CNS targets.

The orientation of the phenyl group, whether axial or equatorial, can significantly influence the biological activity of these derivatives. For instance, in the case of certain opioid analgesics, the phenyl axial conformer is thought to be crucial for potent activity. This stereochemical consideration is a recurring theme in the study of 4-phenylpiperidine derivatives and underscores the importance of synthetic strategies that allow for precise stereochemical control.

Diverse Biological Activities and Mechanisms of Action

4-Phenylpiperidine derivatives boast a remarkable range of biological activities, a testament to their ability to interact with multiple key proteins in the CNS. The following sections will explore their most significant pharmacological roles.

Opioid Receptor Modulation: The Genesis of Synthetic Analgesics

The history of 4-phenylpiperidine derivatives is inextricably linked to the quest for potent analgesics with improved side-effect profiles compared to morphine. Pethidine (Meperidine), one of the earliest synthetic opioids, features this core structure and paved the way for the development of a vast library of potent µ-opioid receptor agonists, such as fentanyl and its analogs.

These compounds exert their analgesic effects by binding to and activating µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs) located in the brain and spinal cord. Activation of MORs leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the perception of pain.

The structure-activity relationship (SAR) of 4-phenylpiperidine-based opioids is well-established. Key determinants of activity include:

-

The N-substituent: The nature of the substituent on the piperidine nitrogen is critical for affinity and efficacy.

-

The 4-phenyl group: Substitutions on the phenyl ring can modulate potency and receptor selectivity.

-

The 4-position substituent: The ester or other groups at the 4-position of the piperidine ring significantly influence activity.

Tramadol, another clinically significant analgesic, is a 4-phenylpiperidine analogue of codeine that exhibits a dual mechanism of action: partial µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake. This multimodal activity contributes to its efficacy in treating various pain states.

Beyond agonism, 4-phenylpiperidine derivatives have also been developed as opioid receptor antagonists. These compounds can exhibit inverse agonist activity, which may be relevant for certain therapeutic applications, such as appetite suppression.

Dopamine Transporter (DAT) Inhibition: A Key to Understanding Stimulant Action and Neuroprotection

A distinct class of 4-phenylpiperidine derivatives acts as potent and selective inhibitors of the dopamine transporter (DAT). The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism shared by psychostimulants like cocaine.

The development of selective DAT inhibitors based on the 4-phenylpiperidine scaffold, such as GBR 12909 and its analogs, has been instrumental in elucidating the role of DAT in various physiological and pathological processes. Structure-activity relationship studies have revealed that modifications to the N-substituent and the diphenylmethoxy moiety can significantly impact potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT).

Furthermore, some 4-phenylpiperidine derivatives have been investigated for their potential in treating neurodegenerative disorders. Pridopidine (ACR16), for instance, acts as a "dopaminergic stabilizer" with a unique profile of low-affinity D2 receptor antagonism and sigma-1 receptor agonism, showing promise in the treatment of Huntington's disease.

Sigma Receptor Ligands: Modulating a Mysterious Target

Sigma receptors are a unique class of intracellular proteins that are not classical GPCRs or ion channels. They are implicated in a variety of cellular functions and are considered therapeutic targets for a range of CNS disorders, including psychosis, pain, and neurodegenerative diseases. Several 4-phenylpiperidine derivatives have been identified as high-affinity sigma receptor ligands.

These compounds often lack significant affinity for other receptors like dopamine or phencyclidine (PCP) receptors, making them valuable tools for probing the function of sigma receptors. The development of selective sigma receptor ligands from the 4-phenylpiperidine class has helped to define the pharmacophore required for high-affinity binding to this enigmatic target.

Methodologies for Biological Evaluation

A thorough understanding of the biological activity of 4-phenylpiperidine derivatives necessitates a combination of in vitro and in vivo experimental approaches. This section provides detailed protocols for key assays.

In Vitro Assays for Receptor Binding and Functional Activity

These assays are fundamental for determining the affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and isolate the cell membranes.

-

Centrifuge the homogenate to pellet the membranes and resuspend them in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known high affinity for the µ-opioid receptor (e.g., [³H]DAMGO).

-

Add increasing concentrations of the unlabeled test compound (the 4-phenylpiperidine derivative).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Functional assays measure the biological response elicited by the binding of a compound to its receptor.

Protocol: cAMP Inhibition Assay for Opioid Receptor Agonism

-

Cell Culture:

-

Use CHO or HEK293 cells stably expressing the opioid receptor of interest.

-

-

Assay Procedure:

-

Seed the cells in a 384-well plate.

-

Pre-treat the cells with the 4-phenylpiperidine test compound at various concentrations.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells to release the intracellular cAMP.

-

-

Detection:

-

Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).

-

Protocol: Membrane Potential Assay for µ-Opioid Receptor Activation

-

Cell Line:

-

Utilize AtT-20 cells endogenously expressing the µ-opioid receptor and G-protein-gated inwardly rectifying K+ (GIRK) channels.

-

-

Assay Setup:

-

Plate the AtT-20 cells in a 96-well plate.

-

Load the cells with a membrane potential-sensitive fluorescent dye.

-

-

Measurement:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add the opioid agonist (the 4-phenylpiperidine derivative) to the wells.

-

Monitor the change in fluorescence over time. Agonist activation of the µ-opioid receptor will lead to GIRK channel opening and membrane hyperpolarization, resulting in a change in the dye's fluorescence.

-

-

Data Analysis:

-

Quantify the change in fluorescence to determine the potency and efficacy of the test compound.

-

In Vivo Assays for Analgesic Activity

In vivo models are crucial for assessing the therapeutic potential of analgesic compounds in a whole-organism context.

Protocol: Tail-Flick Test

-

Animal Model:

-

Use mice or rats.

-

-

Procedure:

-

Gently restrain the animal.

-

Apply a source of radiant heat to a specific point on the animal's tail.

-

Measure the latency (in seconds) for the animal to flick its tail away from the heat source. This is the baseline latency.

-

Administer the test compound (e.g., via intraperitoneal or oral route).

-

At various time points after drug administration, re-measure the tail-flick latency.

-

-

Data Analysis:

-

An increase in the tail-flick latency compared to the baseline indicates an analgesic effect.

-

Calculate the percentage of maximum possible effect (%MPE) to quantify the analgesic activity.

-

Protocol: Acetic Acid-Induced Writhing Test

-

Animal Model:

-

Typically performed in mice.

-

-

Procedure:

-

Administer the test compound to the animals.

-

After a set period, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observe the animals for a defined period (e.g., 20 minutes) and count the number of writhes.

-

-

Data Analysis:

-

A reduction in the number of writhes in the drug-treated group compared to a vehicle-treated control group indicates analgesic activity.

-

Calculate the percentage of inhibition of writhing.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective 4-phenylpiperidine derivatives relies heavily on a deep understanding of their structure-activity relationships.

| Structural Modification | Observed Effect on Biological Activity | Example Target |

| N-substituent Modification | Crucial for affinity and efficacy. Bulky or specific functional groups can enhance selectivity. | Opioid Receptors, DAT |

| Phenyl Ring Substitution | Electron-withdrawing or -donating groups can modulate potency and selectivity. Positional changes (ortho, meta, para) are critical. | DAT, Opioid Receptors |

| 4-Position Ester/Amide Modification | Significantly impacts opioid receptor affinity and efficacy. | Opioid Receptors |

| Piperidine Ring Conformation | Phenyl axial vs. equatorial orientation can determine potency. | Opioid Receptors |

| Stereochemistry | Enantiomers often exhibit significantly different biological activities and potencies. | Opioid Receptors |

Future Directions and Conclusion

The 4-phenylpiperidine scaffold continues to be a highly valuable starting point for the design of novel CNS-active agents. Future research will likely focus on:

-

Biased Agonism: Designing ligands that selectively activate G-protein signaling pathways over β-arrestin pathways at opioid receptors to develop safer analgesics with reduced side effects.

-

Allosteric Modulation: Exploring allosteric binding sites on targets like DAT to achieve more subtle and potentially safer modulation of neurotransmitter levels.

-

Polypharmacology: Intentionally designing compounds that interact with multiple targets to treat complex multifactorial diseases.

-

Targeting Neuroinflammation: Investigating the potential of 4-phenylpiperidine derivatives to modulate neuroinflammatory pathways, which are increasingly recognized as key players in a range of CNS disorders.

Diagrams

Caption: Signaling pathway of a 4-phenylpiperidine µ-opioid receptor agonist.

Caption: Experimental workflow for evaluating 4-phenylpiperidine derivatives.

References

- Macdonald, J., & Conti, P. (2011). In vitro opioid receptor assays. Current protocols in pharmacology, Chapter 4, Unit 4.8. [Link]

- Dang, V. C., & Christie, M. J. (2015). Fluorescence-based, high-throughput assays for μ-opioid receptor activation using a membrane potential-sensitive dye. In Opioid Receptors (pp. 159-167). Humana Press, New York, NY. [Link]

- Pontén, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 53(6), 2510–2520. [Link]

- Cervini, M. A., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & medicinal chemistry letters, 17(11), 3028–3033. [Link]

- Dutta, A. K., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 38(20), 3985–3993. [Link]

- Cervini, M. A., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. Bioorganic & medicinal chemistry letters, 17(11), 3023–3027. [Link]

- Al-Hasani, R., & Bruchas, M. R. (2011). A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells. Journal of visualized experiments : JoVE, (57), 3323. [Link]

- Wikipedia. (2023, December 1). Phenylpiperidine. In Wikipedia. [Link]

- Kruse, C. G., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 43(3), 432–439. [Link]

- Pharmacognosy - Pharmacy 180. (n.d.). Screening Methods for Analgesic Agents. Pharmacognosy - Pharmacy 180.

- Trescot, A. M., et al. (2008). Opioid pharmacology. Pain physician, 11(2 Suppl), S133–S153. [Link]

- Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(22), 4355–4360. [Link]

- Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Authorea Preprints. [Link]

- Froimowitz, M., & Salva, P. (1987). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 30(10), 1886–1891. [Link]

- ResearchGate. (n.d.). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).

- ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.

- Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of medicinal chemistry, 40(1), 35–43. [Link]

- Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1549–1566. [Link]

- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2023). RSC Advances, 13(42), 29596-29610. [Link]

- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2015). In TRP Channels as Therapeutic Targets: From Basic Science to Clinical Use (pp. 377-402). CRC Press. [Link]

- Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life sciences, 68(20), 2315–2326. [Link]

- ResearchGate. (n.d.). Design and Synthesis of 4Phenyl Piperidine Compounds Targeting the Mu Receptor.

- Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. (2020). ACS infectious diseases, 6(10), 2735–2746. [Link]

- ResearchGate. (2018). Review on Analgesic Activity and Determination Methods.

- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), SE23–SE31. [Link]

- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 20(2S), SE23–SE31. [Link]

- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia, 71(2), 421-428. [Link]

- Analgesic Activity: From Writhing to Inhibition Calculation. (2023, September 12). YouTube. [Link]

- Manepalli, E. T., et al. (1988). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Journal of pharmacological methods, 19(1), 41–55. [Link]

- [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. (1997). Voprosy meditsinskoi khimii, 43(1), 46–51. [Link]

- 4-Phenylpiperidine compounds and their preparation and use. (1988).

- Shaw, W. N., et al. (1998). Na+ modulation, inverse agonism, and anorectic potency of 4-phenylpiperidine opioid antagonists. The Journal of pharmacology and experimental therapeutics, 287(2), 704–710. [Link]

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2007). Journal of medicinal chemistry, 50(25), 6267–6278. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. [Link]

- Basic opioid pharmacology: an update. (2013). British journal of pain, 7(1), 10–16. [Link]

- 4-Phenylpiperidine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

The Serendipitous Scaffold: A Technical Guide to the Discovery and Enduring Legacy of 4-Phenylpiperidines

Abstract

The 4-phenylpiperidine core is a quintessential privileged scaffold in medicinal chemistry, giving rise to a vast and diverse array of clinically significant therapeutics. This guide provides an in-depth exploration of the discovery and history of these remarkable compounds, from their serendipitous beginnings as potential anticholinergics to their evolution into potent analgesics and antipsychotics. We will delve into the key scientific breakthroughs, examine the structure-activity relationships that govern their pharmacological profiles, and provide detailed insights into their mechanisms of action and synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

A Fortuitous Discovery: The Dawn of the 4-Phenylpiperidine Era

The story of 4-phenylpiperidine compounds begins not with a targeted drug design campaign, but with a fortuitous observation in the late 1930s. German chemist Otto Eisleb, while working at IG Farben, synthesized a series of compounds intended as anticholinergic agents.[1] One of these, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, would later become known as pethidine (or meperidine in the United States).[1]

It was Otto Schaumann, a pharmacologist at the same company, who first recognized the potent analgesic properties of pethidine, marking a pivotal moment in the history of pain management.[1] This discovery was groundbreaking as pethidine was the first fully synthetic opioid, demonstrating that the complex polycyclic structure of morphine was not an absolute requirement for potent analgesic activity.[1] This opened the floodgates for the development of a vast new class of synthetic analgesics.

From Analgesia to Antipsychotics: A Tale of Two Classes

The versatility of the 4-phenylpiperidine scaffold soon became apparent, extending far beyond analgesia. A crucial historical pivot occurred at the Belgian pharmaceutical company Janssen Pharmaceutica in the 1950s. While initially focused on developing potent analgesics derived from pethidine, a research team led by Dr. Paul Janssen made another serendipitous discovery.

On February 11, 1958, chemist Bert Hermans synthesized a butyrophenone derivative of a 4-phenylpiperidine, initially designated R1625.[2][3] This compound, later named haloperidol , exhibited pharmacological effects markedly different from its analgesic predecessors.[2][4] Initial animal studies revealed potent neuroleptic (antipsychotic) properties, qualitatively similar to chlorpromazine but significantly more potent.[2] Subsequent clinical trials confirmed its efficacy in treating psychosis, particularly delusions and hallucinations.[2] The discovery of haloperidol established the 4-phenylpiperidine framework as a key pharmacophore for a second major class of central nervous system (CNS) active drugs: the butyrophenone antipsychotics.[5]

This historical bifurcation highlights the remarkable adaptability of the 4-phenylpiperidine core, capable of interacting with distinct receptor systems to produce profoundly different therapeutic effects.

The Synthetic Cornerstone: Crafting the 4-Phenylpiperidine Core

The therapeutic success of 4-phenylpiperidine derivatives is intrinsically linked to the development of efficient synthetic routes to construct this key scaffold.

Classical Synthesis of Pethidine

The original synthesis of pethidine, a foundational method in this field, involves a two-step process. The first step is the reaction of benzyl cyanide and a nitrogen mustard derivative, such as chlormethine, in the presence of a strong base like sodium amide to form the piperidine ring.[1] The resulting nitrile is then hydrolyzed and esterified to yield pethidine.[1]

Experimental Protocol: Classical Pethidine Synthesis

-

Step 1: Cyclization. To a solution of sodium amide in liquid ammonia, add benzyl cyanide dropwise at -33°C. Stir for 1 hour. Slowly add N,N-bis(2-chloroethyl)methylamine. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-methyl-4-phenylpiperidine-4-carbonitrile.

-

Step 2: Hydrolysis and Esterification. Reflux the crude nitrile from Step 1 in a mixture of ethanol and concentrated sulfuric acid for several hours. Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate). Extract the product into an organic solvent. Purify by distillation or crystallization to yield ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (pethidine).

Modern Synthetic Approaches: The Shapiro Reaction and Cross-Coupling

More contemporary methods for synthesizing 4-arylpiperidines often employ palladium-catalyzed cross-coupling reactions. One such approach utilizes the Shapiro reaction to generate a vinylsilane intermediate from 1-benzyl-4-piperidone.[6][7] This intermediate can then undergo cross-coupling with various aryl halides to introduce the desired phenyl group at the 4-position.[6][7] This method offers greater flexibility in the types of aryl groups that can be introduced.

Experimental Workflow: Shapiro Reaction and Suzuki Coupling for 4-Arylpiperidine Synthesis

Caption: Workflow for modern synthesis of 4-arylpiperidines.

Mechanisms of Action: A Tale of Two Receptors

The divergent therapeutic applications of 4-phenylpiperidine compounds stem from their ability to target different G-protein coupled receptors (GPCRs) in the CNS: primarily the μ-opioid receptor for analgesics and the dopamine D2 receptor for antipsychotics.

The Opioid Agonists: Modulating Pain Perception

4-Phenylpiperidine analgesics like pethidine and its more potent successors, such as fentanyl, exert their effects by acting as agonists at the μ-opioid receptor.[1][8] These receptors are coupled to inhibitory G-proteins (Gi/o).[3][9]

Signaling Pathway of μ-Opioid Receptor Agonism

Caption: Simplified signaling pathway of μ-opioid receptor agonists.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.[3] This initiates a cascade of intracellular events:

-

Inhibition of adenylyl cyclase , which decreases intracellular cyclic AMP (cAMP) levels.[8][10]

-

Closure of voltage-gated calcium channels , which reduces neurotransmitter release from the presynaptic terminal.[3]

-

Opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to hyperpolarization of the neuron and decreased excitability.[3]

Collectively, these actions suppress the transmission of pain signals.

The Dopamine Antagonists: Restoring Dopaminergic Balance

Butyrophenone antipsychotics, such as haloperidol, act primarily as antagonists at the dopamine D2 receptor.[11][12] In conditions like schizophrenia, which are associated with hyperactive dopaminergic pathways, blocking these receptors helps to alleviate psychotic symptoms.[13]

Signaling Pathway of Dopamine D2 Receptor Antagonism

Caption: Simplified signaling pathway of dopamine D2 receptor antagonists.

By blocking the binding of dopamine to D2 receptors, haloperidol prevents the activation of the associated Gi/o protein.[7] This leads to a disinhibition of adenylyl cyclase, resulting in normalized or increased levels of cAMP and a modulation of downstream signaling pathways, which contributes to the antipsychotic effect.[7]

Structure-Activity Relationships (SAR): Fine-Tuning a Privileged Scaffold

The pharmacological diversity of 4-phenylpiperidines is a direct result of the extensive structure-activity relationship (SAR) studies conducted over several decades.

SAR of 4-Phenylpiperidine Analgesics

For μ-opioid receptor agonists, key structural features influencing potency and activity have been identified:

| Position | Modification | Effect on Analgesic Activity |

| N-substituent | Small alkyl (e.g., methyl in pethidine) | Maintains good activity. |

| Larger groups (e.g., phenethyl in fentanyl) | Can significantly increase potency.[14] | |

| 4-Phenyl group | Axial conformation | Generally favored for higher potency. |

| m-Hydroxyl substitution | Can enhance potency. | |

| 4-Acyl/Acyloxy group | Ester vs. reverse ester (prodines) | Influences potency and duration of action. |

SAR of Butyrophenone Antipsychotics

For dopamine D2 receptor antagonists of the butyrophenone class, the following SAR observations are critical:

| Position | Modification | Effect on Antipsychotic Activity |

| Butyrophenone chain | Three-carbon chain (n=3) between the ketone and the piperidine nitrogen | Optimal for activity.[8][10] |

| p-Fluorophenyl group | Presence of a p-fluoro substituent on the phenyl ring of the butyrophenone | Markedly enhances neuroleptic potency.[8] |

| 4-Position of piperidine | A tertiary alcohol and a substituted phenyl group (as in haloperidol) | Contributes to high affinity for the D2 receptor. |

| Piperidine Nitrogen | Tertiary amine incorporated into the piperidine ring | Essential for activity.[8] |

Conclusion

The journey of 4-phenylpiperidine compounds, from an accidental discovery to a cornerstone of modern medicinal chemistry, is a testament to the power of scientific observation and iterative drug design. The inherent structural flexibility of this scaffold has allowed for its optimization against multiple, distinct biological targets, yielding indispensable therapies for pain and psychosis. As our understanding of receptor pharmacology and synthetic chemistry continues to evolve, the 4-phenylpiperidine core will undoubtedly remain a fertile ground for the discovery of new and improved therapeutics for a wide range of CNS disorders.

References

- Granger, B. (1999). [The discovery of haloperidol]. L'Encephale, 25(1), 59-63.

- Wikipedia. (n.d.). Pethidine.

- Granger, B., & Albu, S. (2005). The haloperidol story.

- Pharmacy 180. (n.d.). SAR of Butyrophenones.

- López-Muñoz, F., & Alamo, C. (2009). The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain Research Bulletin, 79(2), 130-141.

- Speed Pharmacology. (2019, January 28). Pharmacology - OPIOIDS (MADE EASY). [Video]. YouTube.

- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.

- Deniker, P. (1990). The neuroleptics: a historical survey. Acta Psychiatrica Scandinavica. Supplementum, 358, 83–87.

- Janssen, P. A., Van De Westeringh, C., Jageneau, A. H., Demoen, P. J., Hermans, B. K., Van Daele, G. H., ... & Niemegeers, C. J. (1959). Chemistry and pharmacology of CNS depressants related to 4-(4-hydroxy-4-phenylpiperidino)butyrophenone. Part I.—Synthesis and screening data in mice. Journal of Medicinal and Pharmaceutical Chemistry, 1(3), 281-297.

- Dr. Oracle. (2023, October 31). What is the mechanism of action of Haldol (haloperidol) on dopamine receptors?.

- Wang, S., Che, T., Levit, A., Farr, R., Papoian, G. A., & Wipf, P. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic letters, 9(8), 1505–1508.

- Wang, S., Che, T., Levit, A., Farr, R., Papoian, G. A., & Wipf, P. (2014). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands.

- Bonifazi, A., Masri, B., Schitzer, T. J., & Neve, K. A. (2017). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. CPT: pharmacometrics & systems pharmacology, 6(11), 743-751.

- MIMS Malaysia. (n.d.). Pethidine.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pethidine.

- Mustafasalahalden. (2023, September 12). Pethidine: Mechanism of Action, Therapeutic Uses & Adverse Effects. [Video]. YouTube.

- Pontificia Universidad Javeriana. (2020). Pethidine: Mechanisms, Clinical Applications and Adverse Effects. Universitas Medica, 61(2).

- Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 25(10), 1127–1133.

- Law, P. Y., & Loh, H. H. (1999). Role for G protein-coupled receptor kinase in agonist-specific regulation of μ-opioid receptor responsiveness. Proceedings of the National Academy of Sciences, 96(10), 5825-5830.

- Vadivelu, N., Mitra, S., & Narayan, D. (2010). Current concepts of phenylpiperidine derivatives use in the treatment of acute and chronic pain. Pain physician, 13(5), 453–464.

- Traynor, J. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in molecular neuroscience, 13, 6.

- Dror, R. O., & Kobilka, B. K. (2020). Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26275-26284.

- Macdonald, J. (1996). Opioids - mechanisms of action. Australian Prescriber, 19(3), 64-67.

- Wikipedia. (n.d.). Phenylpiperidines.

- Shen, W. W. (1999). A history of antipsychotic drug development.

- Pillai, A. K., & Chandran, S. (2016). The story of antipsychotics: Past and present. Journal of pharmacology & pharmacotherapeutics, 7(1), 47–49.

- Semantic Scholar. (n.d.). Structure-Activity Relationships of the Butyrophenones and Diphenylbutylpiperidines.

- Deniker, P. (1990). The neuroleptics: a historical survey. Acta Psychiatrica Scandinavica. Supplementum, 358, 83–87.

Sources

- 1. mims.com [mims.com]

- 2. radiusanesthesia.com [radiusanesthesia.com]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. painphysicianjournal.com [painphysicianjournal.com]

- 14. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Methyl-4-phenylpiperidine HCl: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methyl-4-phenylpiperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data from analogous compounds with established spectroscopic principles to offer a robust framework for the characterization of this and structurally related molecules. Given the limited availability of direct experimental spectra for this specific salt, this guide leverages a predictive approach grounded in the well-documented spectroscopic behaviors of its constituent moieties.

Introduction to 4-Methyl-4-phenylpiperidine HCl

4-Methyl-4-phenylpiperidine is a tertiary amine featuring a piperidine ring substituted at the 4-position with both a methyl and a phenyl group. As a hydrochloride salt, the basic nitrogen of the piperidine ring is protonated, forming a piperidinium chloride. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold in the design of various therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during the research and development process.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-4-phenylpiperidine HCl. Each section will delve into the theoretical underpinnings of the technique, the interpretation of spectral features based on analogous structures, and a detailed, field-proven protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methyl-4-phenylpiperidine HCl, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

The spectrum of 4-Methyl-4-phenylpiperidine HCl is predicted by considering the spectra of 4-methylpiperidine and 4-phenylpiperidine, with adjustments for the quaternary substitution at C4 and the protonation of the nitrogen atom.[1][2] The protonation of the piperidine nitrogen to form the hydrochloride salt will cause a significant downfield shift for the protons on the carbons adjacent to the nitrogen (the α-protons) due to the deshielding effect of the positive charge.[3] A broad signal corresponding to the N-H proton is also expected.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-4-phenylpiperidine HCl

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| Piperidine-H (axial, α to N) | ~3.0 - 3.2 | Multiplet | 2H |

| Piperidine-H (equatorial, α to N) | ~3.4 - 3.6 | Multiplet | 2H |

| Piperidine-H (β to N) | ~1.8 - 2.0 | Multiplet | 4H |

| Methyl-H | ~1.6 | Singlet | 3H |

| N-H | Variable, broad | Singlet (broad) | 1H |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the choice of deuterated solvent.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information about the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is derived from an analysis of related piperidine structures.[4][5][6] The quaternary carbon at the 4-position will be a key feature, and its chemical shift will be influenced by both the methyl and phenyl substituents. The carbons of the phenyl ring will appear in the aromatic region (120-150 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-4-phenylpiperidine HCl

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~145 |

| Phenyl C (CH) | 125 - 130 |

| Piperidine C (α to N) | ~50 |

| Piperidine C (β to N) | ~35 |

| Piperidine C (quaternary, C4) | ~40 |

| Methyl C | ~25 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Acquisition

Caption: Workflow for NMR Spectroscopy.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 4-Methyl-4-phenylpiperidine HCl.[7]

-

Select a suitable deuterated solvent in which the salt is soluble, such as DMSO-d₆ or D₂O. The choice of solvent is critical as it can affect chemical shifts.[8]

-

Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[7]

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[8]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra for final analysis.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum:

For 4-Methyl-4-phenylpiperidine HCl, the IR spectrum is expected to show characteristic absorptions for the N-H bond of the piperidinium ion, C-H bonds of the aliphatic and aromatic portions, and the C=C bonds of the phenyl ring. The spectrum of piperidine hydrochloride provides a good reference for the N-H stretching and bending frequencies.[9][10][11]

Table 3: Predicted Key IR Absorption Bands for 4-Methyl-4-phenylpiperidine HCl

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2500 - 3000 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| N-H Bend (Ammonium Salt) | 1500 - 1600 | Medium |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining the IR spectrum of a solid sample.

Workflow for IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR Spectroscopy.

Detailed Steps:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid 4-Methyl-4-phenylpiperidine HCl sample with an agate mortar and pestle.[12]

-

Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix intimately with the sample.[12]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a clear, transparent pellet. An opaque or cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.[12]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

First, collect a background spectrum of the empty sample compartment.

-

Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, shapes, and intensities.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization):

In Electron Ionization (EI) MS, the sample is typically analyzed as the free base. The hydrochloride salt will dissociate in the heated inlet of the mass spectrometer. The molecular ion of the free base (4-Methyl-4-phenylpiperidine, C₁₂H₁₇N) has a nominal mass of 175 Da. EI is a "hard" ionization technique, so extensive fragmentation is expected.[13][14][15]

The fragmentation of piperidine derivatives is well-characterized and often initiated by the ionization of the nitrogen atom, leading to α-cleavage.[16]

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of 4-Methyl-4-phenylpiperidine

| m/z | Proposed Fragment | Fragmentation Pathway |

| 175 | [M]⁺ | Molecular ion of the free base |

| 160 | [M - CH₃]⁺ | Loss of the methyl group (α-cleavage) |

| 91 | [C₇H₇]⁺ | Tropylium ion from the phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol for Electron Ionization Mass Spectrometry

Workflow for EI-MS Analysis

Caption: Workflow for Mass Spectrometry.

Detailed Steps:

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a glass capillary tube, which is then inserted into the probe.

-

The probe is introduced into the high-vacuum ion source of the mass spectrometer.

-

The probe is gradually heated to volatilize the sample. The hydrochloride salt will thermally desalt to the volatile free base.[13]

-

-

Ionization and Analysis:

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[17]

-

The resulting ions are accelerated out of the ion source by an electric field.

-

The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The separated ions are detected, and the signal is amplified.

-

-

Data Interpretation:

-

The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the free base.

-

Analyze the fragmentation pattern to gain structural information, comparing the observed fragments to known fragmentation pathways of similar compounds.[18]

-

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 4-Methyl-4-phenylpiperidine HCl. By leveraging data from structurally related compounds and adhering to rigorous, well-established experimental protocols, researchers and scientists can confidently characterize this molecule. The provided tables of predicted spectral data, coupled with the detailed experimental workflows, offer a comprehensive resource for the identification and structural elucidation of this important chemical entity.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning.

- Scribd. (n.d.). IR Sample Preparation Techniques.

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- PubChem. (n.d.). 4-Phenylpiperidine.

- PubChem. (n.d.). 4-Methylpiperidine.

- University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.

- LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS.

- Wikipedia. (n.d.). Electron ionization.

- Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.

- NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook.

- PubChem. (n.d.). Piperidine.

- Environmental Molecular Sciences Laboratory. (n.d.). Liquid State NMR for Organic Matter/Complex Mixtures.

- PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride.

- NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.

- SpectraBase. (n.d.). Piperidine hydrochloride.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer....

Sources

- 1. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 2. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Phenylpiperidine(771-99-3) 13C NMR [m.chemicalbook.com]

- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 9. Piperidine hydrochloride [webbook.nist.gov]

- 10. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-4-phenylpiperidine Hydrochloride

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Methyl-4-phenylpiperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. The hydrochloride salt of the 4-methyl-4-phenylpiperidine core is a critical structural motif in the development of various therapeutic agents, making a thorough understanding of its physical and chemical characteristics essential for formulation, stability, and bioavailability studies.